Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-
Description
Chemical Structure: The compound features a benzonitrile core (C₆H₄CN) substituted at the para position with an amino group (–NH–) linked to a phenyl ring. The phenyl ring is further substituted with an amino (–NH₂) group at the para position and a trifluoromethyl (–CF₃) group at the meta position. This structure combines electron-withdrawing (–CF₃, –CN) and electron-donating (–NH₂) groups, influencing its reactivity and physicochemical properties .
Applications: Primarily investigated in medicinal chemistry, this compound serves as a key intermediate in adenosine A₂A and A₁ receptor antagonists, which are explored for treating Parkinson’s disease . The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Properties
CAS No. |
1152567-03-7 |
|---|---|
Molecular Formula |
C14H10F3N3 |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
4-[4-amino-3-(trifluoromethyl)anilino]benzonitrile |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)12-7-11(5-6-13(12)19)20-10-3-1-9(8-18)2-4-10/h1-7,20H,19H2 |
InChI Key |
UNCXQPWRGXKDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Regioselective Bromination
Reactants :
-
m-Trifluoromethylfluorobenzene (primary substrate)
-
Dibromohydantoin (brominating agent)
-
Glacial acetic acid (solvent)
-
Concentrated sulfuric acid (catalyst)
Conditions :
-
Molar ratio : Dibromohydantoin to substrate = 0.6:1
-
Temperature : Reflux (~110–120°C)
-
Duration : 5–7 hours
The bromination proceeds via electrophilic aromatic substitution, selectively introducing a bromine atom at the ortho position relative to the fluorine atom. Excess glacial acetic acid ensures solubility, while sulfuric acid enhances electrophilicity. Post-reaction purification via ice-water washing yields 4-fluoro-2-trifluoromethylbromobenzene with >98% purity.
Step 2: Cyano Group Displacement
Reactants :
-
4-Fluoro-2-trifluoromethylbromobenzene (from Step 1)
-
Cuprous cyanide (cyanating agent)
-
Quinoline (solvent and catalyst)
Conditions :
-
Molar ratio : CuCN to substrate = 1–1.1:1
-
Temperature : Reflux (~210–220°C)
-
Duration : 20 hours
The bromine atom is replaced by a cyano group via a Ullmann-type coupling. Quinoline acts as both a base and coordinating agent, preventing CuCN decomposition. Steam distillation isolates 4-fluoro-2-trifluoromethylbenzonitrile with minimal byproducts.
Step 3: Aminolysis Substitution
Reactants :
-
4-Fluoro-2-trifluoromethylbenzonitrile (from Step 2)
-
Liquid ammonia (aminating agent)
-
Ethanol (solvent)
Conditions :
-
Molar ratio : NH₃ to substrate = 1.5:1
-
Temperature : 120°C (autoclave)
-
Duration : 8 hours
The fluorine atom undergoes nucleophilic aromatic substitution with ammonia, yielding the final product. Ethanol facilitates proton transfer, while toluene recrystallization achieves >99% purity.
Critical Analysis of Reaction Parameters
Bromination Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂SO₄ concentration | 5–20 wt% of substrate | Enhances regioselectivity |
| Stirring rate | 300–400 rpm | Prevents localized overheating |
| Dibromohydantoin addition | Batch-wise | Controls exothermicity |
Exceeding 20 wt% sulfuric acid accelerates side reactions, reducing yield by 12–15%.
Cyano Substitution Challenges
Aminolysis Scalability
Industrial reactors employ continuous ammonia feeding to maintain stoichiometry. Ethanol-to-substrate ratios of 3:1 (v/w) prevent precipitation during reaction.
Industrial Production Protocols
Table 1: Pilot-Scale Synthesis (Batch Size: 200 kg)
| Step | Reactor Volume (L) | Key Equipment | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 500 | Glass-lined RBF | 95 | 98.2 |
| 2 | 800 | Steam still | 89 | 97.8 |
| 3 | 1000 | Autoclave | 92 | 99.1 |
RBF = Round-bottom flask
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include nitrobenzonitriles, primary amines, and substituted benzonitriles, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- serves as a critical building block in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : It can undergo nucleophilic substitution to introduce different functional groups.
- Coupling Reactions : The compound is involved in coupling reactions that form new carbon-carbon bonds, essential for synthesizing complex pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used for developing fluorescent probes and imaging agents. Its ability to interact with biological systems makes it suitable for:
- Fluorescent Labeling : It can be modified to create fluorescent labels for tracking biological processes.
- Targeted Drug Delivery : Its structural properties allow for modifications that enhance targeting capabilities in drug delivery systems .
Medicine
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is particularly notable in the pharmaceutical industry:
- Synthesis of Antiandrogens : It is a key intermediate in the synthesis of antiandrogens like bicalutamide, which is used in prostate cancer treatment. The trifluoromethyl group contributes to the drug's efficacy by enhancing its binding affinity to androgen receptors .
| Application | Description |
|---|---|
| Antiandrogens | Used in synthesizing drugs for prostate cancer treatment |
| Antimicrobial Agents | Potential use in developing compounds with antimicrobial properties |
| Cancer Therapeutics | Interaction studies show potential effectiveness against cancer cell proliferation |
Industry
In industrial applications, this compound is employed in the production of specialty chemicals and agrochemicals:
- Agrochemical Production : Its chemical properties allow for the formulation of pesticides and herbicides that are effective yet environmentally friendly.
- Specialty Chemicals : Used as a precursor in synthesizing various specialty chemicals that find applications across different sectors .
Case Study 1: Synthesis of Bicalutamide
The synthesis of bicalutamide involves several steps where Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- acts as a pivotal intermediate. The process includes:
- Formation of the amine derivative from the nitrile.
- Coupling with other reagents to build the bicalutamide structure.
- Final purification steps ensuring high yield and purity suitable for clinical applications.
This case highlights the compound's role in developing effective cancer therapies.
Case Study 2: Development of Fluorescent Probes
Research has demonstrated the modification of Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- to create fluorescent probes used in live-cell imaging. These probes allow researchers to visualize cellular processes in real-time, significantly advancing biological research methodologies.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of bicalutamide, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzonitriles with Amino and Trifluoromethyl Groups
Compound A : 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile (CAS 1095188-12-7)
- Structure : Differs by a fluoro substituent at the meta position and a trifluoromethyl group at the ortho position.
- Applications : Used in drug discovery for its balanced lipophilicity and hydrogen-bonding capacity .
Compound B : 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 62584-27-4)
Benzonitriles with Varied Substituent Patterns
Compound C : 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile (CAS 7705613)
- Structure: Contains a pyrimidinylamino group instead of a phenylamino group.
- Properties :
- Enhanced hydrogen-bonding capacity due to pyrimidine’s nitrogen atoms.
- Applications : Explored in coordination chemistry for metal-organic frameworks (MOFs) .
Compound D : Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino] (CAS 13036-19-6)
Pharmacologically Active Analogues
Compound E : N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide (CAS 1579-89-1)
- Structure : Acetamide replaces the benzonitrile core.
- Properties :
Compound F : Citalopram diol hydrochloride (CAS 717133-25-0)
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~250 (estimated) | Not reported | Not reported | –NH₂, –CF₃, –CN |
| Compound A | 204.12 | Not reported | Not reported | –NH₂, –CF₃, –F |
| Compound B | 265.03 | -3.35 | 277 | –NH₂, –CF₃, –Br |
| Compound D | 236.27 | Not reported | Not reported | –OCH₃, –CH=N– |
Research Findings and Trends
- Electronic Effects: The –CF₃ group in the target compound and analogues lowers pKa (increases acidity) compared to non-fluorinated derivatives, influencing binding to biological targets .
- Synthetic Challenges : Regioselective introduction of –NH₂ and –CF₃ groups requires careful optimization, as seen in the synthesis of Compound A .
- Pharmacological Potential: The target compound’s dual amino and trifluoromethyl groups make it a promising scaffold for CNS-targeted drugs, contrasting with Compound D’s material science applications .
Biological Activity
Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is a compound of significant interest due to its unique chemical structure and biological activity. This compound features a trifluoromethyl group and an amino group, which contribute to its reactivity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Chemical Structure and Properties
The chemical formula for Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is C14H10F3N2. Its structural characteristics include:
- Benzonitrile Core : Provides a stable aromatic framework.
- Trifluoromethyl Group (-CF3) : Enhances lipophilicity and metabolic stability, improving bioavailability.
- Amino Group (-NH2) : Contributes to hydrogen bonding and potential interactions with biological targets.
The biological activity of Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- primarily involves its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), such as antiandrogens used in cancer treatment. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes, allowing for effective interaction with intracellular targets.
Anticancer Activity
Benzonitrile derivatives have been investigated for their anticancer properties. For instance, studies have shown that compounds containing the trifluoromethyl group exhibit enhanced potency against various cancer cell lines. The mechanism often involves inhibition of specific enzymes or growth factor pathways critical for tumor proliferation.
Structure-Activity Relationship (SAR)
Research has established that modifications to the benzene ring or variations in the amino group can significantly affect biological activity. For example:
- Increased Potency : The introduction of additional functional groups can lead to compounds with improved selectivity and efficacy against cancer cells.
- Selectivity Profiles : Compounds derived from Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- have shown varying degrees of selectivity towards androgen receptors, making them candidates for further development in hormone-related therapies.
Case Studies
- Inhibition of Androgen Receptors : A study demonstrated that derivatives of Benzonitrile effectively inhibited androgen receptor activity in vitro, suggesting potential use in treating androgen-dependent cancers such as prostate cancer.
- Fluorescent Probes : Research has utilized this compound as a building block for synthesizing fluorescent probes, indicating its versatility beyond traditional pharmaceutical applications.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C14H10F3N2 |
| Molecular Weight | 268.24 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Effective against multiple cancer lines |
| Androgen Receptor Inhibition | High selectivity observed |
| Use in Fluorescent Probes | Successful application in imaging |
Q & A
Q. Critical Parameters :
- Electron-withdrawing effects of the -CF₃ group on aromatic ring reactivity.
- Hydrogen-bonding interactions of the amino group in supramolecular assemblies.
What spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structure?
Q. Basic Research Focus
- FT-IR : Identify -CN (2220–2240 cm⁻¹) and -NH₂ (3300–3500 cm⁻¹) stretches. Compare with NIST reference data for benzonitrile derivatives .
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–8.1 ppm) and -NH₂ signals (δ 5.5–6.0 ppm). ¹⁹F NMR will confirm -CF₃ (δ -60 to -65 ppm) .
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to assess purity >95%. ESI+ mode detects [M+H]⁺ ions .
Q. Mitigation Strategies :
- Reproduce studies with >95% pure compound (HPLC-verified).
- Cross-validate using orthogonal assays (e.g., SPR for binding kinetics).
What are the challenges in studying the compound’s stability under varying pH and temperature conditions?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Diazepane hybrids : Incorporate into 1,4-diazepane scaffolds (e.g., via reductive amination) to modulate CNS drug bioavailability .
- Metal complexes : Coordinate with Cu(II) or Pt(II) for anticancer activity screening.
- Peptide conjugates : Attach via solid-phase synthesis to target peptide receptors .
Case Study : A derivative (N-(4-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide) showed 48% yield and D3 receptor binding (Kd = 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
